- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene speciesTetrahedron, 2010, 66(31), 5745-5752,
Cas no 941-98-0 (1-Acetylnaphthalene)
1-Acetylnaphthalene structure
1-Acetylnaphthalene Properties
Names and Identifiers
-
- 1'-Acetonaphthone
- 1-(1-naphthyl)ethanone
- 1-Acetonaphthalene
- 1-acetyl naphthalene
- Methyl 1-Naphthyl Ketone
- Alpha-Acetonaphthone
- 1-Acetonaphthone
- 1-naphthalen-1-ylethanone
- 1'-Acetylnaphthalene
- α-Acetonaphthone
- Acetonaphthone
- 1-Acetylnaphthalene
- 1-(naphthalen-1-yl)ethanone
- 1-(1-Naphthalenyl)ethanone
- Ethanone, 1-(1-naphthalenyl)-
- 1-Naphthyl methyl ketone
- 1-(naphthalen-1-yl)ethan-1-one
- alpha-Naphthyl methyl ketone
- alpha-Acetylnaphthalene
- acetylnaphthalene
- Methyl alpha-naphthyl ketone
- 1`-Acetonaphthone
- .alpha.-Acetonaphthone
- .alpha.-Acetylnaphthalene
- 1-naphthalen-1-yl-eth
- 1-(1-Naphthalenyl)ethanone (ACI)
- 1′-Acetonaphthone (6CI, 8CI)
- 1-(Naphthalen-4-yl)ethanone
- Methyl α-naphthyl ketone
- NSC 7659
- α-Acetylnaphthalene
- α-Naphthyl methyl ketone
- +Expand
-
- MFCD00004013
- QQLIGMASAVJVON-UHFFFAOYSA-N
- 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
- O=C(C)C1C2C(=CC=CC=2)C=CC=1
- 1100618
Computed Properties
- 170.07300
- 0
- 1
- 1
- 170.073
- 13
- 197
- 0
- 0
- 0
- 0
- 0
- 1
- 2.9
- 2
- 0
- 17.1
Experimental Properties
- 3.04240
- 17.07000
- n20/D 1.628(lit.)
- Insoluble
- 298°C(lit.)
- 10.5 °C (lit.)
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - 0.2g/l
- Powder
- 6.5-7.0 (H2O)
- Soluble in ethanol, ether, chloroform and acetone, insoluble in water.
- 1.12 g/mL at 25 °C(lit.)
1-Acetylnaphthalene Security Information
- GHS07
- AL2982800
- 2
- S26-S36
- R22; R36/37/38
- Xn
- NONH for all modes of transport
- H302,H315,H319,H335
- P261,P305+P351+P338
- warning
- Sealed in dry,Room Temperature
- 22-36/37/38
- Warning
- Yes
- 3
1-Acetylnaphthalene Customs Data
- 2914399090
-
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Acetylnaphthalene Price
1-Acetylnaphthalene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt
Reference
- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with OxoneChemistry - A European Journal, 2009, 15(42), 11091-11094,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Silver acetate Solvents: Dimethylformamide
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Reference
- Hofmann rearrangement of α-hydroxyamidesArchives of Pharmacal Research, 1994, 17(6), 490-1,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C
Reference
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamideTetrahedron Letters, 2021, 73,,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
Reference
- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium chloride , Molybdate(5-), [μ6-[orthoperiodato(5-)-O,O′:O,O′′′′′:O′,O′′:O′′,O′′′:O′′′,O′′′′:… Solvents: Acetonitrile , Water ; 20 h, 1 atm, 70 °C
Reference
- Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalystChemical Communications (Cambridge, 2018, 54(72), 10164-10167,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Hexadecyltrimethylammonium bromide , 2-Iodobenzenesulfonic acid Solvents: Water ; 2 h, rt
Reference
- 2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperatureJournal of Chemical Research, 2014, 38(7), 427-431,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 20 h, 55 °C
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
Reference
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamidePolish Journal of Chemistry, 2006, 80(3), 417-428,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt
Reference
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form CarbonylsOrganic Letters, 2023, 25(29), 5486-5491,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: Trifluoromethanesulfonic acid , Water ; 5 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketonesNew Journal of Chemistry, 2015, 39(11), 8763-8770,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Sodium tungsten oxide (Na2WO4) , Tetrabutylammonium hydrogen sulfate Solvents: tert-Butanol ; rt → 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C
Reference
- A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanolSynlett, 2005, (5), 872-874,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 4-methylpyridine (1:1… Solvents: Dichloromethane
Reference
- γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcoholsSynthetic Communications, 2001, 31(8), 1253-1256,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Lead diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl etherJournal of Organic Chemistry, 1990, 55(11), 3654-5,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , Oxygen Catalysts: Tempo , Copper(II) triflate , 5-(2-Pyrrolidinyl)-2H-tetrazole Solvents: Dimethylformamide ; 0.5 h, 25 °C
Reference
- Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcoholsTetrahedron, 2014, 70(52), 9791-9796,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C
Reference
- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcoholsChemCatChem, 2014, 6(6), 1612-1616,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide , Iron(III) acetylacetonate Solvents: Ethyl acetate , Water ; 20 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodideTetrahedron Letters, 2013, 54(40), 5477-5480,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 20 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
Reference
- Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefinsJournal of the American Chemical Society, 2012, 134(1), 443-452,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
Reference
- Ionic liquid-promoted regioselective catalysis by palladiumProceedings - Electrochemical Society, 2006, 2004, 2004-24,
1-Acetylnaphthalene Raw materials
- Benzenesulfonic acid, 4-methyl-, [1-(1-naphthalenyl)ethylidene]hydrazide
- ethyl 2-cyanoacetate
- 1-Ethylnaphthalene
- Naphthalene, 1-(1-butoxyethenyl)-
- 1,3-Dithiane, 2-methyl-2-(1-naphthalenyl)-
- 1-Naphthylboronic acid
- 1-(1-Naphthyl)ethanol
- 1-Ethynylnaphthalene
- α-Hydroxy-α-methyl-1-naphthaleneacetamide
- 1-Cyanonaphthalene
- Methyllithium (1.6M in Diethyl Ether)
- 1-NAPHTHYL TRIFLATE
1-Acetylnaphthalene Preparation Products
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1-Acetylnaphthalene Related Literature
-
Xiaojun Pan,Qiao Liu,Liming Chang,Gaoqing Yuan RSC Adv. 2015 5 51183
-
Wei Wu,Xuxue Zhang,Fang Liang,Song Cao Org. Biomol. Chem. 2015 13 6992
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3. Concise synthesis of ketoallyl sulfones through an iron-catalyzed sequential four-component assemblyFuhong Xiao,Chao Liu,Dahan Wang,Huawen Huang,Guo-Jun Deng Green Chem. 2018 20 973
-
4. Electrochemical reactions. Part II. The structure of an unusual product from the reduction of 1-acetylnaphthaleneJ. Grimshaw,E. J. F. Rea J. Chem. Soc. C 1967 2628
-
Robert Bujok,Marcin Wiszniewski,Piotr Cmoch,Zbigniew Wróbel New J. Chem. 2018 42 3260
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Fuling Liu,Yuwen Xu,Lianming Zhao,Liangliang Zhang,Wenyue Guo,Rongming Wang,Daofeng Sun J. Mater. Chem. A 2015 3 21545
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7. Solvent-controlled highly regio-selective thieno[2,3-b]indole formation under metal-free conditionsPenghui Ni,Bin Li,Huawen Huang,Fuhong Xiao,Guo-Jun Deng Green Chem. 2017 19 5553
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Atul Goel,Gaurav Taneja,Ashutosh Raghuvanshi,Ruchir Kant,Prakas R. Maulik Org. Biomol. Chem. 2013 11 5239
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Xiaochen Ji,Dongdong Li,Xuan Zhou,Huawen Huang,Guo-Jun Deng Green Chem. 2017 19 619
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Md. Bakibillah,Sahin Reja,Kaushik Sarkar,Deboshmita Mukherjee,Rajesh Kumar Das New J. Chem. 2023 47 13655
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Suzhou Senfeida Chemical Co., Ltd
(CAS:941-98-0)1'-Acetonaphthone
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